molecular formula C6H4IN3 B3211904 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1094674-57-3

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3211904
CAS No.: 1094674-57-3
M. Wt: 245.02 g/mol
InChI Key: OKNHQAJIMYJAFO-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine ( 1094674-57-3) is a versatile and valuable halogenated heterocyclic building block extensively used in organic synthesis and medicinal chemistry. This compound features a fused [1,2,3]triazolo[1,5-a]pyridine core system, which is a privileged scaffold in the development of biologically active molecules. The iodine atom at the 7-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents to create novel chemical space for research . This reagent serves as a key synthetic intermediate in the preparation of more complex derivatives. For instance, it is a known precursor in the synthesis of novel [1,2,3]triazolo[1,5-a]pyridine sulfoxides, which have shown potential applications in coordination chemistry and as ligands for transition metals, with uses in the field of magnetic materials . Furthermore, the [1,2,3]triazolo[1,5-a]pyridine core structure is of significant interest in pharmaceutical research. Structural analogues have demonstrated potent trypanocidal activity by altering the sterol biosynthesis pathway in Trypanosoma cruzi , the parasite responsible for Chagas disease, specifically through the inhibition of the 14α-demethylase enzyme . This highlights the potential of such compounds in the rational design of novel antiparasitic agents. Researchers also value this compound for exploring fluorescent properties and developing molecular chemosensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHQAJIMYJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Iodo Triazolo 1,5 a Pyridine

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 7-Iodo- researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine is highly dependent on the efficient preparation of its precursors. This section outlines the synthesis of essential pyridine (B92270) and triazole intermediates and the methods for introducing the iodine substituent at the desired C7 position.

Synthesis of Key Pyridine and Triazole Intermediates

The construction of the researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine core generally begins with appropriately substituted pyridine derivatives. Key intermediates for these syntheses are 2-hydrazinopyridines and 2-azidopyridines.

The synthesis of 2-hydrazinopyridine (B147025) can be achieved by reacting 2-chloropyridine (B119429) with hydrazine (B178648) hydrate (B1144303). researchgate.net To optimize this reaction for larger scales and improve yields, modifications such as the slow addition of the pyridine to an excess of hydrazine hydrate or the use of a high-boiling solvent like diglyme (B29089) have been suggested. researchgate.net An alternative approach involves the diazotization of 2-aminopyridine (B139424) followed by reduction of the resulting diazonium salt. researchgate.net A patented process describes the reaction of a pyridine halide with hydrazine hydrate in N,N-dimethylpropanolamine, which acts as both a solvent and an acid scavenger, promoting the reaction towards the desired 2-hydrazinopyridine product. nih.gov

2-Azidopyridine (B1249355) and its derivatives are also crucial precursors. These compounds are often in equilibrium with their fused-ring tetrazolo[1,5-a]pyridine (B153557) tautomers. semanticscholar.org The synthesis of 2-azidopyridines can be performed through diazotization of the corresponding aminopyridines. A safe and rapid synthesis of 2-azidopyridine has been developed using continuous flow diazotization, which mitigates the risks associated with handling potentially explosive N-heterocyclic azides. researchgate.netsemanticscholar.org Another method involves the reaction of 2-halopyridines with sodium azide (B81097). researchgate.net

The following table summarizes common methods for the synthesis of these key pyridine intermediates.

PrecursorStarting MaterialReagents and ConditionsReference
2-Hydrazinopyridine2-ChloropyridineHydrazine hydrate, often in excess. Can be performed in solvents like ethanol (B145695) or diglyme. researchgate.net
2-Hydrazinopyridine2-AminopyridineDiazotization (e.g., NaNO2, HCl), followed by reduction. researchgate.net
2-HydrazinopyridinePyridine HalideHydrazine hydrate in N,N-dimethylpropanolamine. nih.gov
2-Azidopyridine2-AminopyridineContinuous flow diazotization. researchgate.netsemanticscholar.org
2-Azidopyridine2-ChloropyridineSodium azide. semanticscholar.org

Halogenation Techniques for Iodo-Substitution at the C7 Position

A critical step in the synthesis of the target compound is the introduction of an iodine atom at the C7 position of the researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine ring system. This can be achieved either by starting with a pre-iodinated pyridine precursor or by direct iodination of the fused heterocyclic system.

Research has shown that the researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine system can be lithiated at -40°C using lithium diisopropylamide (LDA) in ether, which regiospecifically yields the 7-lithio derivative. researchgate.net This lithiated intermediate can then potentially be quenched with an iodine source to introduce the iodine at the C7 position.

Direct halogenation of the researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine ring has also been explored. While nitration occurs at the 3-position, reactions with chlorine or bromine lead to ring opening. rsc.org However, studies on 7-halo- researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridines indicate that these compounds can be synthesized and used in further reactions. For instance, 7-iodo-3-methyltriazolopyridine has been used as a substrate in palladium-catalyzed direct arylation reactions. researchgate.net This suggests that methods for the synthesis of 7-iodo- researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridines exist, likely through cyclization of an appropriately iodinated pyridine precursor, such as 4-iodo-2-hydrazinopyridine or 4-iodo-2-azidopyridine.

Transition-metal-catalyzed C-H iodination is another potential strategy. While not specifically reported for researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine at the C7 position, methods for the catalytic iodination of other heterocyclic systems using reagents like molecular iodine with a catalyst have been developed. nih.gov

Cyclization Reactions for Triazole Ring Formation

The formation of the fused triazole ring is the final key step in the synthesis of 7-Iodo- researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine. This is typically achieved through various cyclization strategies.

Regioselective Cycloaddition Pathways

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the formation of 1,2,3-triazoles. nih.gov In the context of 7-Iodo- researchgate.netchemicalbook.comsemanticscholar.orgtriazolo[1,5-a]pyridine synthesis, this would involve an intramolecular cycloaddition of a 2-azidopyridine derivative bearing an alkyne-containing side chain. The regioselectivity of this reaction is crucial for obtaining the desired [1,5-a] fused system. The intramolecular nature of the reaction often provides excellent regiocontrol. rsc.org

Transition-Metal-Catalyzed Annulation Methods

Transition metals, particularly copper, can catalyze the formation of the triazole ring. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org However, variations of this reaction can also lead to other isomers.

Palladium-catalyzed reactions have also been employed. For instance, a palladium-catalyzed coupling of 2-chloropyridines with aldehyde-derived hydrazones can be followed by oxidative cyclization to form triazolopyridines. researchgate.net

The following table presents a selection of transition-metal-catalyzed methods for the synthesis of related triazolo-fused heterocycles.

Reaction TypeCatalyst/ReagentsPrecursorsProduct ClassReference
Direct ArylationPd(OAc)₂, PPh₃, Cs₂CO₃7-Iodo-3-methyltriazolopyridine, Thiazole7-Thiazolyl-3-methyltriazolopyridine researchgate.net
C-H BenzylationCopper(I) catalystTriazolopyridine, N-tosylhydrazones3-Benzylated triazolopyridines nih.gov
Oxidative CyclizationCuBr, air2-Aminopyridine, nitrile researchgate.netchemicalbook.comTriazolo[1,5-a]pyridines researchgate.net

Metal-Free Approaches to Triazole Ring Closure

Metal-free synthetic routes offer advantages in terms of cost and reduced metal contamination in the final product. One common metal-free approach is the oxidative cyclization of pyridinylhydrazones. For instance, the reaction of 2-hydrazinopyridines with aldehydes followed by oxidative cyclization can yield researchgate.netchemicalbook.comtriazolo[4,3-a]pyridines. These can sometimes undergo a Dimroth rearrangement to form the more stable [1,5-a] isomers. The Dimroth rearrangement is an isomerization of triazoles that can occur under acidic, basic, or thermal conditions, involving the interchange of endocyclic and exocyclic nitrogen atoms.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing 7-Iodo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine is contingent on the careful optimization of several reaction parameters. While specific data for this exact compound is not prevalent, we can infer optimal conditions from the synthesis of analogous triazolopyridine structures. Key factors for optimization include the choice of starting materials, catalysts, solvents, temperature, and reaction time.

One of the primary routes to the organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core involves the cyclization of 2-hydrazinopyridine derivatives. The subsequent or concurrent iodination at the 7-position would be a critical step. The choice of iodinating agent is paramount; N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent are common reagents for such transformations.

The optimization process would involve screening different combinations of these reagents and conditions. For instance, a hypothetical optimization study for the direct iodination of organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine could be tabulated as follows:

Table 1: Hypothetical Optimization of the Iodination of organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂DichloromethaneRoom Temp24<10
2NISAcetonitrile (B52724)Room Temp1245
3NISAcetonitrile50665
4NISDimethylformamide50675
5IClDichloromethane0 to Room Temp855

This interactive table illustrates how systematic variation of the reaction parameters can lead to improved yields of the desired product. The choice of solvent can significantly influence the reaction's success, with polar aprotic solvents like acetonitrile and dimethylformamide often favoring such electrophilic substitution reactions. Temperature is another critical variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products, necessitating a careful balance.

Furthermore, catalyst screening is essential, particularly for cross-coupling approaches where a pre-functionalized pyridine (e.g., 7-bromo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine) might be used. In such cases, palladium or copper catalysts are frequently employed. The optimization table for a hypothetical halogen exchange reaction could resemble the following:

Table 2: Hypothetical Optimization of Halogen Exchange for 7-Iodo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine Synthesis

EntryPrecursorIodine SourceCatalystLigandBaseSolventTemp (°C)Yield (%)
17-Bromo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridineNaICuIL-prolineK₂CO₃DMSO11080
27-Bromo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridineNaICuITMEDAK₂CO₃Dioxane11072
37-Bromo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridineKIPd₂(dba)₃XantphosCs₂CO₃Toluene10065

Green Chemistry Principles in the Synthesis of 7-Iodo-organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine

The integration of green chemistry principles is becoming increasingly important in modern synthetic chemistry to minimize environmental impact. For the synthesis of 7-Iodo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, several green strategies can be envisioned.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are a prime example of high atom economy. For instance, a one-pot synthesis starting from 2-chloropyridine, hydrazine, and an iodinating agent could be a green approach.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, water, ethanol, or supercritical fluids are preferable to chlorinated solvents like dichloromethane. Research into the use of iodine in the presence of a recyclable catalyst in an aqueous medium for the synthesis of related heterocycles has shown promise. organic-chemistry.org The use of molecular iodine as an iodinating agent is also considered greener than many organoiodine compounds, provided that the reaction conditions are optimized to minimize waste.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org These techniques can also lead to higher yields and cleaner reaction profiles. A study on the synthesis of related triazolopyridines demonstrated that microwave irradiation could significantly shorten the dehydration step in the cyclization process. organic-chemistry.org

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. The development of highly active and recyclable catalysts for the formation of the triazole ring and for the iodination step is a key area of research. For example, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the oxidative cyclization of amidrazones in a recyclable polyethylene (B3416737) glycol medium to form N-fused 1,2,4-triazoles, a principle that could be adapted for the synthesis of the target compound. organic-chemistry.org

By focusing on these principles, the synthesis of 7-Iodo- organic-chemistry.orgguidechem.comorganic-chemistry.orgtriazolo[1,5-a]pyridine can be made more sustainable and environmentally friendly, aligning with the goals of modern chemical research and production.

Chemical Reactivity and Transformation of 7 Iodo Triazolo 1,5 a Pyridine

Reactions at the Iodo Substituent

The carbon-iodine bond at the 7-position of the triazolopyridine ring is the primary site for a variety of metal-catalyzed cross-coupling reactions and other transformations, enabling the introduction of diverse molecular fragments.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the iodo-substituted triazolopyridine is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl structures. While specific studies on 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine are not extensively documented, the reactivity of similar heterocyclic halides is well-established. For instance, the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netnih.gov Optimized conditions often involve the use of strong bases in solvents like dimethyl ether (DME). researchgate.netnih.gov Similarly, the coupling of 7-chloro-5-methyl- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyrimidine with arylboronic acids has been successfully demonstrated, highlighting the feasibility of this reaction on the triazolopyrimidine core. researchgate.net Given these precedents, 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine is expected to readily participate in Suzuki-Miyaura reactions to yield 7-aryl- wikipedia.orgnih.govtriazolo[1,5-a]pyridines.

The Sonogashira coupling provides a reliable route to couple terminal alkynes with aryl halides, creating substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The successful Sonogashira coupling of a 7-(4-iodophenyl)- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine derivative with an alkyne to furnish the corresponding coupled product in good yield has been reported, demonstrating the viability of this reaction on the triazolopyridine scaffold. mdpi.com This suggests that 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine would be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties at the 7-position.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, and the Stille reaction , utilizing organotin reagents, are also prominent C-C bond-forming reactions. Research on the Stille reaction of wikipedia.orgnih.govtriazolo[1,5-a]pyridine derivatives has shown that the 7-position can be regioselectively metalated and subsequently reacted with iodine to form a 7-iodo intermediate. researchgate.net While attempts to perform cross-coupling on the resulting magnesated compounds were unsuccessful, this highlights the potential for the 7-iodo derivative to be a precursor in Stille couplings. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Related Triazolopyridine Systems

Coupling Reaction Reactants Catalyst System Product Yield (%) Reference
Suzuki-Miyaura 7-(4-bromophenyl)-2-(4-methoxyphenyl)- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine, 4-methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃ 7-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine 88 mdpi.com
Sonogashira 7-(4-iodophenyl)-2-(4-methoxyphenyl)- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine, 4-ethynylanisole Pd(PPh₃)₂Cl₂, CuI, Et₃N 2-(4-methoxyphenyl)-7-(4-((4-methoxyphenyl)ethynyl)phenyl)- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine 61 mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partner. wikipedia.orglibretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the C-N coupled product. libretexts.org Aryl iodides are particularly reactive substrates in this transformation.

While specific examples of Buchwald-Hartwig amination on 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine are not explicitly detailed in the available literature, the reaction is broadly applicable to heteroaryl halides. For instance, the amination of 3-iodopyridine (B74083) has been shown to proceed efficiently. nih.gov This strongly suggests that 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine would be a competent substrate for Buchwald-Hartwig amination, allowing for the introduction of a diverse range of primary and secondary amines at the 7-position to generate novel 7-amino- wikipedia.orgnih.govtriazolo[1,5-a]pyridine derivatives.

Click Chemistry Derivatization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. To utilize this chemistry, the iodo substituent on the triazolopyridine ring would first need to be converted into either an azide (B81097) or a terminal alkyne. This could be achieved through a two-step sequence, for example, a Sonogashira coupling to introduce an ethynyl (B1212043) group, which can then be used in a CuAAC reaction. Alternatively, a nucleophilic substitution of the iodo group with sodium azide could potentially install the azide functionality, although this may require activation of the ring system. Once the azide or alkyne is in place, a wide array of molecules can be "clicked" onto the triazolopyridine scaffold, providing a powerful tool for creating complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. nih.gov In the case of 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine, the triazolopyridine ring itself is electron-deficient, which should facilitate nucleophilic attack. However, the reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making iodide a relatively poor leaving group in many systems. nih.gov Despite this, SNAr reactions involving the displacement of an iodo group can be achieved under forcing conditions or with highly reactive nucleophiles. The reaction of 2-substituted N-methylpyridinium ions with piperidine, for instance, demonstrates that substitution of an iodo group can occur, although the reactivity is comparable to that of chloro and bromo analogs. nih.gov Therefore, it is plausible that 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine could undergo SNAr with strong nucleophiles, such as alkoxides or thiolates, to yield the corresponding substituted products.

Reactivity of the Triazolopyridine Core

Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring of the triazolopyridine system is generally disfavored due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. However, under certain conditions, EAS reactions can be induced. Studies on the electrophilic substitution of related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that iodination with iodine monochloride occurs at the 6-position. nih.gov This suggests that electrophilic attack on the wikipedia.orgnih.govtriazolo[1,5-a]pyridine core, if it were to occur, would likely be directed to a specific position on the pyridine ring, influenced by the electronic effects of the fused triazole ring and any existing substituents. The precise regioselectivity of such reactions on 7-iodo- wikipedia.orgnih.govtriazolo[1,5-a]pyridine would require further experimental investigation.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-opening and ring-closing metathesis (RCM) are powerful synthetic tools, typically involving olefinic functional groups. wikipedia.org The application of these strategies to a stable aromatic system like 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine is not straightforward and would require innovative approaches.

Ring-Closing Metathesis (RCM): RCM is generally employed to construct ring systems from acyclic precursors containing two terminal alkenes. organic-chemistry.org While RCM has been successfully used to create novel fused and bridged triazoles from appropriately substituted precursors, it is not a reaction that would typically be performed on the pre-formed, stable aromatic rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine core. rsc.orgcapes.gov.br To involve the 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine scaffold in an RCM reaction, it would first need to be functionalized with two pendant olefinic chains. For example, through a cross-coupling reaction at the C7-iodo position to introduce one chain, and functionalization at another position of the ring (e.g., C5) to introduce the second chain. The subsequent RCM would then form a new ring fused to the existing triazolopyridine framework.

Ring-Opening Metathesis (ROM): The opening of a stable aromatic ring via metathesis, known as aromatic ring-opening metathesis (ArROM), is a challenging transformation that has been demonstrated for certain nitrogen heterocycles like indoles. chemrxiv.org For the rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine system, ring-opening reactions are known to occur, but they typically proceed through other mechanisms, often involving the loss of molecular nitrogen, especially when treated with electrophiles or certain metals. tandfonline.comrsc.org A metathesis-based ring-opening of the triazole or pyridine portion of 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine would be thermodynamically disfavored due to the loss of aromaticity and has not been reported. Such a transformation would likely require harsh conditions and a highly reactive catalyst system capable of overcoming the significant aromatic stabilization energy. researchgate.net

Table 2: Plausible Metathesis Strategies Involving the Triazolopyridine Scaffold

Metathesis Type Hypothetical Substrate Potential Product
Ring-Closing Metathesis (RCM) 7-alkenyl-5-alkenyl- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine A novel polycyclic system with a new ring fused across the C5 and C7 positions.
Ring-Opening Metathesis (ROM) 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine with an adjacent olefinic group A functionalized, open-chain pyridine or triazole derivative (theoretically challenging).

Photochemical and Electrochemical Transformations

The presence of the iodo-substituent and the extended π-system of the triazolopyridine ring make 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine a candidate for interesting photochemical and electrochemical transformations.

Photochemical Transformations: While specific photochemical studies on 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine are not extensively documented, the behavior of related compounds provides insight. Aryl iodides are known to undergo photochemical C-I bond cleavage to generate aryl radicals. This reactivity could be exploited for C-C or C-heteroatom bond formation. Furthermore, the photochemistry of related heterocyclic systems, such as imidazo[1,2-a]pyridines, has been explored for C-H functionalization under photoredox catalysis. mdpi.com Similar strategies could potentially be applied to the rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine core. The photochemistry of triazolopyridinium ylides has also been described, indicating the ring system's capacity to participate in light-induced reactions. tandfonline.com

Electrochemical Transformations: The electrochemical behavior of 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine is expected to be influenced by both the reducible C-I bond and the redox-active heterocyclic core.

Reduction: Electrochemical reduction of aryl iodides is a well-established process that leads to the cleavage of the carbon-iodine bond. nih.gov It is highly probable that 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine would undergo a similar reduction to yield the corresponding 7-H- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine. This deiodination can be a controlled method for the removal of the iodine atom after it has served its purpose as a synthetic handle. The pyridinium (B92312) cation is known to be an effective catalyst for the electrochemical reduction of CO2, suggesting the pyridine moiety of the scaffold is electrochemically active. researchgate.net

Oxidation: Electrochemical oxidation could potentially lead to the formation of radical cations, which could then undergo further reactions. The electrochemical oxidative iodination of other N-heterocycles like imidazo[1,2-a]pyridines using NaI has been reported, demonstrating that such ring systems can be compatible with electrochemical iodination conditions. tandfonline.com While 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine is already iodinated, this indicates the potential for other oxidative transformations.

Table 3: Predicted Photochemical and Electrochemical Reactions

Transformation Type Conditions Predicted Primary Product
Photochemical UV irradiation in a hydrogen-donating solvent rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine (deiodination)
Photochemical Visible light, photoredox catalyst, radical trap Functionalization at the C7 position via a radical intermediate
Electrochemical Reduction Controlled potential electrolysis rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine (deiodination)
Electrochemical Oxidation Anodic oxidation Formation of dimeric or polymerized species, or reaction with nucleophiles present in the medium

Stereochemical Considerations in Functionalization Reactions

Stereochemical control is a critical aspect of modern organic synthesis. For 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine, stereochemical considerations become important when functionalization introduces a chiral center or axis.

The primary point for introducing chirality is through reactions at the C7 position. The C7-I bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The use of chiral ligands on the metal catalyst could, in principle, induce asymmetry in certain transformations, although this is more common in reactions that create a stereocenter adjacent to the ring.

A more direct way to introduce stereochemistry is by converting the iodo group into a functional group that can then be modified stereoselectively. For instance:

Metal-halogen exchange to form the 7-lithio derivative, followed by addition to a chiral aldehyde or ketone, would produce a diastereomeric mixture of secondary or tertiary alcohols. tandfonline.com The stereochemical outcome would depend on the steric environment around the C7 position and the nature of the electrophile.

Conversion of the iodo group to another functional moiety, such as a boronic ester, would allow for subsequent stereoselective reactions.

If a chiral substituent is introduced at another position on the ring, it can direct the stereochemical course of subsequent reactions at or near the C7 position.

While there are no specific reports on the stereoselective functionalization of 7-Iodo- rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine, the synthesis of chiral ligands derived from the parent rsc.orgresearchgate.netcapes.gov.brtriazolo[1,5-a]pyridine scaffold highlights the potential for this ring system to be incorporated into asymmetric synthesis. researchgate.net Furthermore, stereoselective intramolecular reactions, such as the Schmidt reaction with azidoalcohols, have been shown to proceed with high diastereoselectivity in related systems, suggesting that with appropriate substrate design, high levels of stereocontrol can be achieved. nih.gov

Mechanistic Investigations of Reactions Involving 7 Iodo Triazolo 1,5 a Pyridine

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms, providing insights into the rate-determining step and the species involved in the catalytic cycle. For reactions involving iodo-N-heterocycles, such as palladium-catalyzed cross-coupling reactions, kinetic analyses typically involve monitoring the reaction progress under various conditions.

In analogous palladium-catalyzed cross-coupling reactions of aryl halides, kinetic studies have been instrumental in establishing the general mechanistic framework. For a typical Suzuki-Miyaura coupling, a reaction highly relevant to 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine, the rate law is often complex and can vary depending on the specific substrates, catalyst, ligand, and base used. However, a general observation is that the reaction rate can be dependent on the concentrations of the catalyst, the aryl halide, and the organoboron reagent.

While specific kinetic data for reactions of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine is not available, a hypothetical kinetic study of its Suzuki-Miyaura coupling with an arylboronic acid might yield a rate law similar to:

Rate = k[Pd catalyst][7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine]a[Arylboronic acid]b[Base]c

The exponents a, b, and c would be determined experimentally and would reveal the degree to which each component is involved in the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine

Experiment[7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine] (M)[Arylboronic acid] (M)[Base] (M)Initial Rate (M/s)
10.10.10.21.0 x 10-5
20.20.10.22.0 x 10-5
30.10.20.21.0 x 10-5
40.10.10.42.0 x 10-5

This table is illustrative and based on common findings in Suzuki-Miyaura reaction kinetics.

Identification of Key Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for identifying and characterizing the transient intermediates and high-energy transition states that govern a reaction's pathway. For the reactions of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine, DFT studies would likely focus on the elementary steps of a cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is generally initiated by the oxidative addition of the C-I bond of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new palladium(II) intermediate. Computational studies on similar aryl halides have shown that electron-donating ligands on the palladium center can facilitate this step. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the coupling partner (e.g., an aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. The base plays a crucial role in this step, often by activating the organoboron reagent.

Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands are known to promote this final step. researchgate.net

Computational studies on the C-H activation of N-heterocycles by rhodium(I) complexes have successfully identified key intermediates and determined the rate-limiting step to be the intramolecular oxidative addition of the C-H bond to the metal center. nih.gov Similar computational approaches could be applied to reactions of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine to map out the entire energy profile of the reaction, providing valuable insights into the structures and energies of all intermediates and transition states.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and, more critically, the ancillary ligands coordinated to the metal center, are paramount in controlling the selectivity and efficiency of cross-coupling reactions. Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed reactions.

The electronic and steric properties of phosphine ligands profoundly influence each step of the catalytic cycle. Electron-rich phosphines are known to accelerate the oxidative addition step. researchgate.net Conversely, bulky ligands can facilitate the reductive elimination step. researchgate.net The "bite angle" of bidentate phosphine ligands is another critical parameter that can affect the outcome of the reaction.

In the context of Suzuki-Miyaura couplings, the nature of the phosphine ligand can influence which palladium species is active in the activation of the aryl halide. bohrium.com Studies have shown that palladium phosphine-containing complexes are involved in the activation of aryl bromides. bohrium.com For imidazo[1,5-a]pyridine (B1214698) systems, which are structurally related to triazolopyridines, specific phosphine ligands have been developed and successfully used in palladium-catalyzed phosphination reactions of iodo-precursors. nih.gov

Table 2: Common Phosphine Ligands and Their General Effects in Cross-Coupling Reactions

LigandStructureKey FeatureGeneral Effect
Triphenylphosphine (PPh3)P(C6H5)3Basic, moderately bulkyGeneral purpose ligand
Tri(tert-butyl)phosphine (P(tBu)3)P(C(CH3)3)3Very bulky, electron-richPromotes oxidative addition and reductive elimination
XantphosLarge bite angleCan stabilize catalytic intermediates
dppfFerrocene backboneEffective for a wide range of substrates

The strategic selection of a ligand is therefore essential to optimize the reaction of 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine, balancing the rates of the different elementary steps to achieve high yields and selectivity.

Isotope Labeling Studies for Mechanistic Validation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. In the context of reactions involving 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine, deuterium (B1214612) or tritium (B154650) labeling could be employed in several ways.

For instance, to probe C-H activation mechanisms, which can be a competing pathway, a deuterated or tritiated version of the researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine core could be synthesized. nih.gov The position of the isotope in the final product would reveal which C-H bonds are susceptible to activation. Such studies have been successfully used to investigate non-directed palladium-catalyzed C-H activation in heavy water (D2O). nih.gov

Furthermore, kinetic isotope effect (KIE) studies can be performed by comparing the reaction rates of the unlabeled substrate with a substrate specifically labeled with a heavier isotope (e.g., deuterium) at the reactive site. A significant KIE (kH/kD > 1) would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. Such experiments have been used to elucidate the mechanism of palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridines. nih.gov

While specific isotope labeling studies on 7-Iodo- researchgate.netreddit.comnih.govtriazolo[1,5-a]pyridine have not been reported, the principles of this technique are well-established and could be readily applied to validate mechanistic hypotheses for its reactions. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 7 Iodo Triazolo 1,5 a Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine derivatives. While specific NMR data for 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is not extensively published, detailed analyses of closely related C7-substituted analogs, such as phosphine (B1218219) derivatives, offer significant insights into the expected spectral characteristics. nih.gov

The ¹H NMR spectrum of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine core typically displays distinct signals for the protons on the pyridine (B92270) ring. The introduction of an iodine atom at the C7 position is expected to induce significant downfield shifts for the adjacent protons, H6 and H8 (if present), due to its electron-withdrawing nature and anisotropic effects. The coupling constants between the remaining pyridine protons would be characteristic of their relative positions (ortho, meta, para).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals definitively. HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly valuable for confirming the connectivity across the fused ring system by showing correlations between protons and carbons over two to three bonds.

In a study on 7-(diphenylphosphino)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine, the ¹³C NMR spectrum showed characteristic chemical shifts for the carbon atoms of the heterocyclic core. nih.gov The C7 carbon, directly bonded to the substituent, exhibits a distinct chemical shift influenced by the substituent's electronic properties. For 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine, the C7 signal is anticipated to be significantly shifted due to the heavy atom effect of iodine.

Solid-state NMR could provide further information on the molecular structure and packing in the crystalline form, especially in cases where suitable single crystals for X-ray diffraction are not obtainable. It can reveal details about polymorphism and intermolecular interactions.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a C7-Substituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3-Not reported
5Not reportedNot reported
6Not reportedNot reported
7-Dependent on substituent
8Not reportedNot reported
9-Not reported

Note: Specific data for 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is not available. The table is a template based on expected patterns and data from related compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the elemental composition of 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For C₆H₄IN₃, the expected monoisotopic mass is approximately 244.9450 g/mol .

The fragmentation patterns observed in MS/MS (tandem mass spectrometry) experiments offer valuable structural information. The fragmentation of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring system is a key diagnostic feature. A characteristic fragmentation pathway for researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines involves the loss of a molecule of nitrogen (N₂), which is a signature of the triazole ring. nih.gov

For 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine, the molecular ion peak [M]⁺ would be readily observable. Subsequent fragmentation would likely involve the loss of N₂ to give a radical cation. Further fragmentation could involve the loss of the iodine atom or cleavage of the pyridine ring. Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing an additional parameter for compound identification. organic-chemistry.org

Interactive Data Table: Predicted Mass Spectrometry Data for researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine Parent Scaffold

Adductm/zPredicted CCS (Ų)
[M+H]⁺120.05563118.1
[M+Na]⁺142.03757129.4
[M-H]⁻118.04107119.2
[M+NH₄]⁺137.08217139.5
[M+K]⁺158.01151127.1

Source: PubChem, CID 219470. organic-chemistry.org Note: This data is for the parent scaffold. For the 7-iodo derivative, the m/z values would be increased by the mass of iodine minus the mass of hydrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the IR spectrum, characteristic bands for the C=C and C=N stretching vibrations of the pyridine and triazole rings are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the ring system are often strong in the Raman spectrum. A detailed analysis of the vibrational spectra, often supported by computational calculations (e.g., Density Functional Theory, DFT), can lead to a complete assignment of the observed bands to specific normal modes of the molecule. For instance, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine provided a detailed assignment of the IR and Raman bands based on DFT calculations. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive structural information for molecules in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is not publicly available, studies on related derivatives provide valuable insights into the expected molecular geometry.

A study on 7-phosphino-substituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines revealed that the fused ring system is essentially planar. nih.gov The bond lengths and angles within the triazolopyridine core are consistent with its aromatic character. The orientation of the substituent at the C7 position is a key conformational feature.

In the crystal lattice, intermolecular interactions such as π-π stacking and halogen bonding (in the case of the 7-iodo derivative) would play a significant role in determining the packing arrangement. The presence of an iodine atom makes the formation of halogen bonds (C-I···N or C-I···π) a strong possibility, which would influence the supramolecular architecture. The analysis of the crystal structure of 3-methyl-6,8-di(2-pyridyl)- researchgate.netnih.govnih.govtriazolo[5′,1′:6,1]pyrido[2,3-d]pyrimidine, a more complex derivative, showed a planar triazolopyridopyrimidine moiety with twisted pyridine rings.

Interactive Data Table: Representative Crystallographic Data for a researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine Derivative

ParameterValue
Crystal SystemDependent on derivative
Space GroupDependent on derivative
a (Å)Dependent on derivative
b (Å)Dependent on derivative
c (Å)Dependent on derivative
α (°)Dependent on derivative
β (°)Dependent on derivative
γ (°)Dependent on derivative
V (ų)Dependent on derivative
ZDependent on derivative

Note: This table is a template. Specific values would be obtained from the X-ray diffraction analysis of a single crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold is an aromatic system with characteristic π → π* transitions. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm.

For fused systems like researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine, the absorption maxima are expected to be red-shifted compared to the individual parent heterocycles due to the extended π-conjugation. A study on 3-(2-thienyl)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine (TTP) in different solvents showed absorption maxima in the range of 300-350 nm, which were attributed to π → π* transitions.

The introduction of an iodine atom at the C7 position is expected to cause a further red-shift (bathochromic shift) in the absorption maxima due to the electron-donating character of the halogen through resonance and its ability to participate in charge-transfer interactions. The solvent polarity can also influence the position of the absorption bands.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the characterization of chiral molecules. While 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine itself is achiral, derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold can be made chiral, for example, by introducing a stereocenter in a substituent or by creating a situation of atropisomerism.

If a chiral derivative of 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine were synthesized, CD spectroscopy would be essential for determining its enantiomeric purity and assigning its absolute configuration. The CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule.

For instance, the enantiomers of a chiral compound will exhibit mirror-image CD spectra. The absolute configuration of the enantiomers can often be determined by comparing the experimental CD spectra with those predicted by theoretical calculations. While specific examples for chiral 7-iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine are not available, the principles of chiroptical spectroscopy would be directly applicable to any such chiral derivatives.

Theoretical and Computational Chemistry Studies on 7 Iodo Triazolo 1,5 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to predict the electronic structure and energetics of molecules. For 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, DFT calculations would likely be employed to determine its optimized geometry, bond lengths, and bond angles. The introduction of an iodine atom at the 7-position is expected to significantly influence the electronic distribution within the fused ring system due to its size and electronegativity.

Theoretical studies on the parent sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine ring system have explored its ring-chain isomerism. researchgate.net DFT calculations could elucidate how the electron-withdrawing nature of the iodine atom at the 7-position affects the stability of the triazole ring and the energetics of this isomerization process. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, with the iodine substituent likely lowering the energy of both frontier orbitals.

Predicted Electronic Properties of 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine:

Property Predicted Value/Characteristic Method of Prediction
HOMO Energy Lowered relative to parent compound DFT Calculations
LUMO Energy Lowered relative to parent compound DFT Calculations
Dipole Moment Increased due to C-I bond DFT Calculations

| Mulliken Charges | Negative charge on N atoms, Positive on I | DFT Population Analysis |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and intermolecular interactions of a molecule over time. For 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, MD simulations could predict its behavior in different solvent environments and its potential to interact with biological macromolecules.

While no specific MD studies on this compound are available, research on related triazolopyridine derivatives in complex with proteins has been conducted. For instance, MD simulations have been used to study the stability of sinfoochem.comnih.govnih.govtriazolo[4,3-a]pyridine analogues within the active site of enzymes, demonstrating the importance of the triazole nitrogen atoms in coordinating with metal centers like heme iron. nih.gov Similarly, MD simulations of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have been used to validate their stable binding to viral proteases. nih.gov It is plausible that the nitrogen atoms of the triazole ring in 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine would also play a key role in intermolecular interactions, a hypothesis that could be tested via MD simulations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, the iodine atom would induce significant downfield shifts for the adjacent carbon and hydrogen atoms in the pyridine (B92270) ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectra. The fusion of the triazole and pyridine rings creates a chromophore, and the electronic transitions would likely be of π → π* character.

Spectroscopic studies on related compounds, such as 3-(2-thienyl)- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, have been performed to understand their interaction with other molecules, and computational modeling has been used to support the experimental findings. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping out reaction mechanisms, identifying transition states, and calculating activation energies. For 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, theoretical studies could explore its reactivity in various chemical transformations.

For example, the C-I bond is a potential site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are common methods for functionalizing such heterocyclic systems. DFT calculations could model the oxidative addition step of a palladium catalyst to the C-I bond, providing insights into the reaction's feasibility and kinetics. Theoretical studies on the parent scaffold have investigated its isomerization and cycloaddition reactions. researchgate.net

Structure-Activity Relationship (SAR) Studies via Molecular Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for optimizing the biological activity of a lead compound. Although no SAR studies have been published for 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine, studies on related triazolopyrimidine and triazolopyridine series provide a blueprint for how such an analysis would be conducted. nih.govnih.gov

Molecular descriptors for 7-Iodo- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine could be calculated to predict its physicochemical properties and potential biological activity. These descriptors include:

Calculated Molecular Descriptors for Triazolo-based Scaffolds:

Descriptor Significance Example from Related Compounds
cLogP Lipophilicity, affects cell permeability Used to optimize RORγt inverse agonists. nih.gov
Molecular Weight Adherence to drug-likeness rules A key parameter in QSAR models.
Topological Polar Surface Area (TPSA) Polarity, influences transport properties Important for predicting oral bioavailability.

| Number of H-bond donors/acceptors | Interaction potential with biological targets | Crucial for binding affinity. |

In a hypothetical QSAR study, the biological activity of a series of 7-substituted- sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridines would be correlated with their calculated descriptors to build a predictive model. The iodine atom in this context would be a key feature, contributing to both steric and electronic properties. Docking studies of sinfoochem.comnih.govbldpharm.comtriazolo[1,5-a]pyridine derivatives have been performed to analyze their binding to enzymes like 14α-demethylase, suggesting that the triazole scaffold can be a basis for rational drug design. nih.gov

Applications of 7 Iodo Triazolo 1,5 a Pyridine As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Organic Materials

The utility of 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine as a precursor for advanced organic materials is theoretically plausible but not yet demonstrated in dedicated studies. The core concept relies on the functionalization of the triazolopyridine scaffold through reactions involving the iodo-substituent.

In polymer chemistry, iodo-functionalized monomers are often employed in controlled polymerization techniques and for post-polymerization modification. While no polymers derived from 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine have been reported, one could envision its use in forming novel conductive or high-performance polymers. The triazolopyridine moiety, with its electron-deficient nature, could impart unique electronic properties to a polymer backbone.

Table 1: Potential Polymerization Reactions Involving 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine

Polymerization Method Potential Role of 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine Resulting Polymer Feature Status
Suzuki Polycondensation As an iodo-monomer to couple with a di-boronic acid ester comonomer. Conjugated polymer with alternating triazolopyridine units. Hypothetical
Sonogashira Polycondensation As an iodo-monomer to react with a di-alkyne comonomer. Polymer with rigid-rod segments and potential for electronic applications. Hypothetical

The synthesis of dyes and pigments often involves the strategic combination of electron-donating and electron-accepting groups to tune the absorption and emission properties of a molecule. The electron-deficient nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine core could serve as an excellent acceptor unit. The iodo-group at the 7-position would allow for the introduction of various donor moieties via cross-coupling reactions, thereby creating a donor-acceptor type chromophore. However, no specific dyes or pigments based on 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine have been documented in the literature.

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with tailored electronic properties. The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, due to its electronic nature, is a candidate for such applications. The 7-iodo derivative could be a key intermediate in the synthesis of more complex molecules with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, coupling reactions could be used to attach hole-transporting or electron-transporting units to the triazolopyridine core. Despite this potential, there is no specific research reporting the use of 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine in the development of optoelectronic materials.

Construction of Heterocyclic Scaffolds for Drug Discovery (without biological testing data)

The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a number of biologically active compounds. nih.gov The 7-iodo derivative provides a handle for the diversification of this scaffold, allowing for the synthesis of libraries of new compounds for drug discovery screening. The carbon-iodine bond can be readily converted to other functional groups or used in cross-coupling reactions to introduce a wide range of substituents.

Table 2: Synthetic Transformations of 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine for Scaffold Diversification

Reaction Type Reagent/Catalyst Potential Product
Suzuki Coupling Aryl or heteroaryl boronic acid / Pd catalyst 7-Aryl(heteroaryl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst 7-Alkynyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine
Buchwald-Hartwig Amination Amine / Pd catalyst 7-Amino- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives
Stille Coupling Organostannane / Pd catalyst 7-Alkyl/Aryl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine

While these transformations are standard in organic synthesis, their specific application to 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine for the construction of new heterocyclic scaffolds for drug discovery has not been explicitly detailed in published research. Studies on related triazolopyridine isomers have shown the utility of such approaches in generating compounds with potential therapeutic applications. nih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

The nitrogen atoms within the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking interactions. These features are fundamental to the design of molecules for supramolecular chemistry and host-guest systems. The 7-iodo group could be functionalized to introduce recognition motifs or to link multiple triazolopyridine units together to form macrocycles or other complex architectures. For instance, a Sonogashira coupling could be used to create a rigid linker for the construction of a molecular tweezer or a macrocyclic host. To date, there are no published studies that specifically investigate the use of 7-Iodo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine in the field of supramolecular chemistry.

Future Research Directions and Perspectives on 7 Iodo Triazolo 1,5 a Pyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of triazolopyridines exist, the future focus for 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine will be on developing more efficient, cost-effective, and environmentally benign synthetic pathways. Current multi-step syntheses often suffer from drawbacks such as low yields and the use of hazardous reagents. frontiersin.org

Future research will likely target the development of one-pot reactions and tandem processes that minimize waste and purification steps. researchgate.net Methodologies utilizing microwave irradiation or mechanochemistry could offer rapid, solvent-free, and catalyst-free alternatives to conventional heating methods, enhancing the sustainability of the synthesis. nih.gov The exploration of novel catalytic systems, potentially involving earth-abundant metals, could also replace more expensive and toxic catalysts used in related heterocyclic syntheses. nih.gov A key goal is to create a synthetic toolkit that allows for the facile and diverse production of 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine and its derivatives, making them more accessible for broader research applications.

Table 1: Potential Sustainable Synthetic Approaches

Methodology Potential Advantage Relevant Precedent
Microwave-Assisted Synthesis Rapid reaction times, reduced solvent use, catalyst-free conditions. nih.gov Synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles. nih.gov
One-Pot Reactions Increased efficiency, reduced waste, and simplified procedures. researchgate.net Green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net
Mechanochemistry Solvent-free conditions, potential for novel reactivity. nih.gov Mechanochemical synthesis of 1,2,4-triazolo[1,5-a]pyridines. nih.gov
Flow Chemistry Improved safety, scalability, and control over reaction parameters. General trend in modern pharmaceutical and fine chemical synthesis.

Discovery of Unprecedented Reactivity Patterns

The carbon-iodine bond at the 7-position is a key functional handle that is ripe for exploration. Future research will undoubtedly focus on leveraging this bond in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions would enable the introduction of a wide array of substituents (aryl, alkynyl, vinyl, and amino groups), generating extensive libraries of novel derivatives for biological screening and materials science. d-nb.info

Beyond established cross-coupling, there is an opportunity to discover unprecedented reactivity patterns. This could involve investigating novel cycloaddition reactions or ring transformations of the triazolopyridine core. rsc.org The electronic nature of the nih.govfrontiersin.orgtriazolo[1,5-a]pyridine ring system is sensitive to substituents, which could lead to interesting and potentially useful ring-chain tautomerism phenomena. rsc.org A systematic investigation into the reaction of 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine with various nucleophiles, electrophiles, and radical species will be crucial to fully map its chemical space and uncover new synthetic utilities.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry is set to become an indispensable tool in guiding future research on 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, reactivity, and spectral characteristics. researchgate.net Such studies can elucidate reaction mechanisms, predict the regioselectivity of reactions, and help in the rational design of more efficient synthetic routes. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful strategy, particularly in the context of drug discovery. mdpi.com By building computational models based on a series of synthesized derivatives, it becomes possible to predict the biological activity of virtual compounds. This predictive power can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.comnih.gov For instance, modeling the docking of derivatives into the active sites of enzymes, such as kinases or proteases, can guide the design of potent and selective inhibitors. nih.govnih.gov

Table 2: Application of Computational Methods

Computational Technique Research Application Expected Outcome
Density Functional Theory (DFT) Elucidate electronic structure, predict reaction pathways, calculate spectroscopic data. researchgate.net Deeper understanding of reactivity, rationalization of experimental outcomes.
QSAR Modeling Predict biological activity (e.g., anticancer, antimicrobial) of new derivatives. mdpi.com Prioritization of synthetic targets for drug discovery programs.
Molecular Docking Simulate binding of derivatives to biological targets (e.g., enzymes, receptors). researchgate.netnih.gov Design of potent and selective inhibitors or modulators.

Potential for Integration into Advanced Functional Materials

The unique electronic and structural features of the 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine scaffold suggest its potential for use in advanced functional materials. The nitrogen atoms within the fused ring system provide excellent coordination sites for metal ions. nih.gov This opens the door to designing novel ligands for catalysis or for constructing metal-organic frameworks (MOFs) with tailored properties for gas storage or separation.

The aromatic, electron-rich nature of the triazolopyridine core, which can be further tuned by functionalization at the 7-position, makes these compounds interesting candidates for organic electronics. nih.gov Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The ability to form defined supramolecular structures through halogen bonding (involving the iodine atom) and π-π stacking could be exploited to create self-assembling materials with unique photophysical properties.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine necessitates a highly collaborative and interdisciplinary research approach. Progress will be accelerated by forging partnerships between different scientific disciplines.

Synthetic Organic Chemists & Computational Chemists: Collaboration to design and execute efficient synthetic routes and to understand complex reaction mechanisms. researchgate.net

Medicinal Chemists & Biologists: Working together to design, synthesize, and evaluate new derivatives as potential therapeutic agents against diseases like cancer, parasitic infections, or bacterial infections. nih.govnih.govnih.gov

Materials Scientists & Physicists: Partnering to develop and characterize new functional materials based on the triazolopyridine scaffold for applications in electronics and catalysis. researchgate.net

Pharmacologists & Toxicologists: Essential for evaluating the drug-like properties, metabolic stability, and safety profiles of biologically active derivatives. nih.govnih.gov

Such interdisciplinary efforts will be crucial to translate fundamental chemical discoveries into practical applications, from novel medicines to next-generation materials, fully realizing the promise held by the 7-Iodo- nih.govfrontiersin.orgtriazolo[1,5-a]pyridine core structure.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 7-iodo-[1,2,3]triazolo[1,5-a]pyridine, and how do they compare in yield and scalability?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general procedure involves reacting 7-halo-[1,2,3]triazolo[1,5-a]pyridines (e.g., bromo or chloro derivatives) with iodinating agents. For example, describes a method using Pd(OAc)₂, triphenylphosphine, and Cs₂CO₃ in DMF at 140°C. Alternative routes include oxidative cyclization of N-(2-pyridyl)amidines with iodine-based oxidants .
  • Comparison : Pd-catalyzed methods offer higher yields (65–88%) and regioselectivity, while oxidative cyclization may require stringent control of reaction conditions to avoid byproducts .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology : Use a combination of 1H^1 \text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N} NMR to confirm the fused triazole-pyridine ring and iodine substitution. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) validate molecular weight. For example, and highlight NMR assignments for related triazolopyridines, noting distinct shifts for the iodine substituent (e.g., deshielding effects at C7) .

Advanced Research Questions

Q. What is the reactivity of the iodine substituent in cross-coupling reactions, and how does it compare to bromo/chloro analogs?

  • Mechanistic Insight : The iodine atom at C7 acts as an excellent leaving group, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. demonstrates that 7-iodo derivatives react with thiazoles or benzothiazoles under Pd catalysis, achieving higher yields (e.g., 80–88%) compared to bromo analogs (65–75%) due to iodine’s superior electrophilicity .
  • Challenges : Iodine’s bulkiness may sterically hinder reactions with bulky coupling partners, necessitating ligand optimization (e.g., XPhos or SPhos) .

Q. How does thermal stability of this compound compare to its bromo counterpart, and what decomposition pathways are observed?

  • Experimental Design : Thermogravimetric analysis (TGA) and controlled heating (e.g., 100°C in acetonitrile) reveal decomposition pathways. and show that bromo analogs decompose via carbene intermediates, forming vinylpyridines and cyclopropanes. Iodo derivatives may follow similar pathways but with faster kinetics due to weaker C–I bonds .
  • Mitigation : Storage under inert atmospheres and avoidance of prolonged heating (>80°C) are recommended .

Q. What strategies resolve contradictions in reported biological activities of halogenated triazolopyridines?

  • Data Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition or antimicrobial susceptibility testing). notes that thieno-fused triazolopyridines exhibit higher anticancer activity than aryl-fused analogs, suggesting substituent position and electronic effects (e.g., iodine’s polarizability) critically modulate bioactivity .
  • Recommendation : Use isosteric replacements (e.g., CF₃ for I) to isolate electronic vs. steric contributions .

Methodological Challenges

Q. How can dimerization side reactions during iodination be minimized?

  • Optimization : reports dimerization of 3-iodo-[1,2,3]triazolo[1,5-a]pyridine, forming 3,3'-di-derivatives in 40% yield. To suppress this, use dilute reaction conditions (<0.1 M), low temperatures (0–25°C), and rapid purification via flash chromatography .

Q. What analytical techniques best differentiate regioisomers in triazolopyridine synthesis?

  • Techniques : 1H^1 \text{H}-15N^{15}\text{N} HMBC NMR identifies N–N coupling in the triazole ring, while X-ray crystallography (if crystals are obtainable) resolves positional ambiguities. and use 31P^{31}\text{P} NMR for phosphine-containing derivatives, which could be adapted for iodinated analogs .

Comparative Studies

Q. How does the iodine substituent influence π-π stacking and hydrogen bonding in protein-ligand interactions?

  • Experimental Design : Molecular docking studies (e.g., AutoDock Vina) paired with ITC (isothermal titration calorimetry) quantify binding affinities. and suggest that iodine’s polarizability enhances π-π interactions with aromatic protein residues (e.g., tyrosine), while the triazole ring forms hydrogen bonds with backbone amides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.